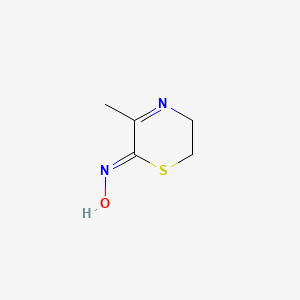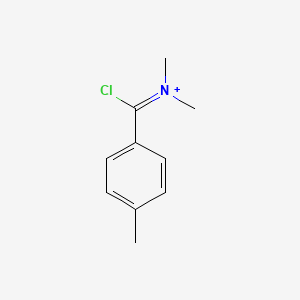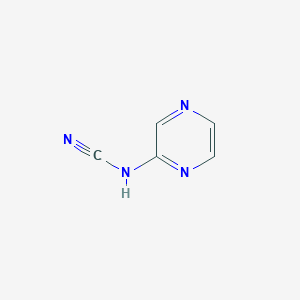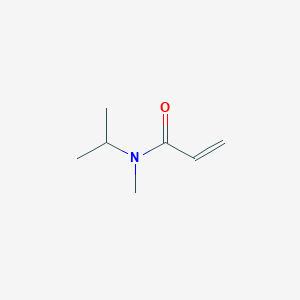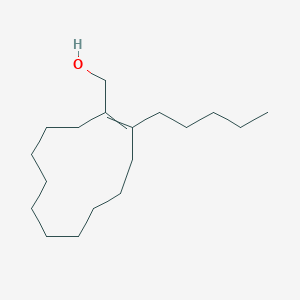
(2-Pentylcyclododec-1-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Pentylcyclododec-1-en-1-yl)methanol is an organic compound that features a cyclododecene ring with a pentyl substituent and a methanol group. This compound may have unique properties due to its structure, which could make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentylcyclododec-1-en-1-yl)methanol likely involves the cyclization of a suitable dodecene precursor followed by the introduction of the pentyl group and the methanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors, large-scale distillation, and purification processes to ensure consistent quality and supply.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Pentylcyclododec-1-en-1-yl)methanol may undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bond in the cyclododecene ring can be reduced to form a saturated ring.
Substitution: The methanol group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: (2-Pentylcyclododec-1-en-1-yl)aldehyde or (2-Pentylcyclododec-1-en-1-yl)carboxylic acid.
Reduction: (2-Pentylcyclododecane-1-yl)methanol.
Substitution: Various ethers or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Pentylcyclododec-1-en-1-yl)methanol could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying lipid interactions due to its hydrophobic nature.
Medicine: Investigating its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which (2-Pentylcyclododec-1-en-1-yl)methanol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with lipid membranes or specific enzymes. In a chemical context, its reactivity would be influenced by the functional groups present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecanol: Similar structure but lacks the pentyl group.
Cyclododecene: Similar ring structure but lacks the methanol and pentyl groups.
Pentylcyclododecane: Similar structure but lacks the double bond and methanol group.
Uniqueness
(2-Pentylcyclododec-1-en-1-yl)methanol is unique due to the combination of the cyclododecene ring, the pentyl substituent, and the methanol group. This combination of features may impart unique physical and chemical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
85585-70-2 |
|---|---|
Molekularformel |
C18H34O |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
(2-pentylcyclododecen-1-yl)methanol |
InChI |
InChI=1S/C18H34O/c1-2-3-10-13-17-14-11-8-6-4-5-7-9-12-15-18(17)16-19/h19H,2-16H2,1H3 |
InChI-Schlüssel |
ZQPFRTGZBVXZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(CCCCCCCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


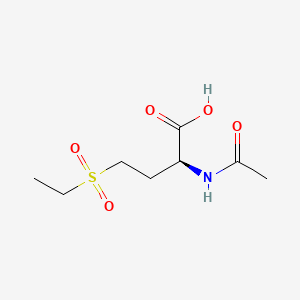

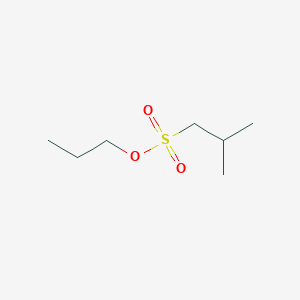
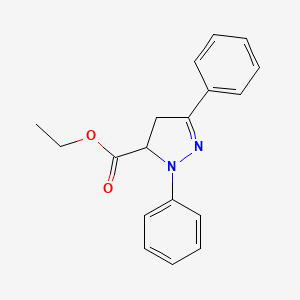
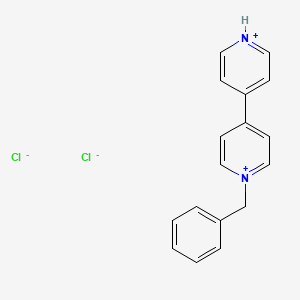
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)

![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
